(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid
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Overview
Description
(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid is a synthetic organic compound characterized by its unique pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the chlorinated pyridazinone with a thiol compound under basic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid moiety, which can be achieved through esterification or direct substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-yl)-acetic acid: Lacks the sulfanyl group.
(5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness:
- The presence of the sulfanyl group in (5-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridazin-4-ylsulfanyl)-acetic acid imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The specific substitution pattern on the pyridazinone ring can influence its interaction with biological targets and its overall chemical properties.
Properties
IUPAC Name |
2-(5-chloro-1-methyl-6-oxopyridazin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c1-10-7(13)6(8)4(2-9-10)14-3-5(11)12/h2H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIUVGOMWCKKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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